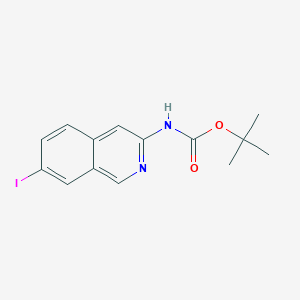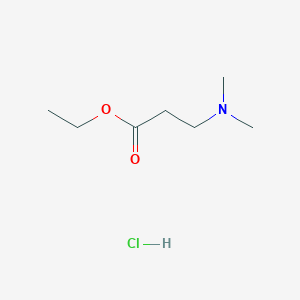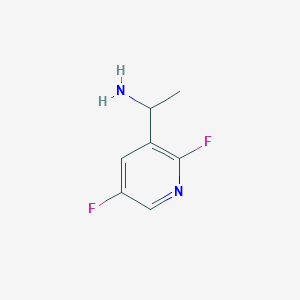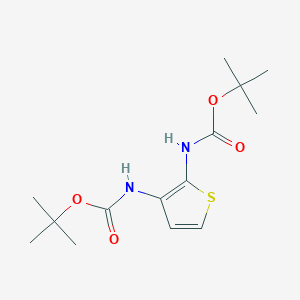
2,6-Dibromo-3-iodopyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3-iodopyridin-4-amine is a halogenated pyridine derivative with the molecular formula C5H3Br2IN2. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-iodopyridin-4-amine typically involves halogenation reactions. One common method is the bromination of 3-iodopyridin-4-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,6-Dibromo-3-iodopyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce azido or thiolated derivatives .
科学的研究の応用
2,6-Dibromo-3-iodopyridin-4-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Dibromo-3-iodopyridin-4-amine depends on its specific applicationThese interactions can modulate the activity of the target molecules and pathways involved in biological processes .
類似化合物との比較
Similar Compounds
3-Amino-4-iodopyridine: Similar in structure but lacks bromine atoms.
2,4-Dibromo-6-chloropyridin-3-amine: Contains chlorine instead of iodine.
2,6-Dibromo-4-phenoxyphenol: Contains a phenoxy group instead of an amino group.
Uniqueness
2,6-Dibromo-3-iodopyridin-4-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This combination of halogens imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research applications .
特性
分子式 |
C5H3Br2IN2 |
|---|---|
分子量 |
377.80 g/mol |
IUPAC名 |
2,6-dibromo-3-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3Br2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |
InChIキー |
FWRNNISFZXNPRN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Br)Br)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)






![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
![2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13663578.png)
![6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663592.png)




